Superior In Vivo Retinoic Acid Elevation vs. Ketoconazole with Preserved Androgen Homeostasis
In a direct in vivo comparison in rats, oral Liarozole (40 mg/kg) produced plasma all-trans retinoic acid (ATRA) levels of 2.5 ng/mL at 2 hours post-dose, compared with 1.3 ng/mL for ketoconazole at the same dose and time point—a 1.9-fold greater enhancement of endogenous retinoid levels . Critically, Liarozole did not significantly affect circulating adrenal androgen levels, whereas ketoconazole is known to suppress androgen biosynthesis .
| Evidence Dimension | Plasma ATRA concentration elevation |
|---|---|
| Target Compound Data | 2.5 ng/mL at 2 hr post-dose (40 mg/kg p.o. in rats) |
| Comparator Or Baseline | Ketoconazole: 1.3 ng/mL at 2 hr post-dose (40 mg/kg p.o. in rats) |
| Quantified Difference | 1.9-fold higher ATRA elevation |
| Conditions | Rats; oral administration of 40 mg/kg; plasma ATRA measured 2 hours post-dose |
Why This Matters
This establishes Liarozole as the preferred RAMBA for studies requiring endogenous RA elevation without confounding suppression of androgen biosynthesis.
